4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]-1,3-thiazole
Description
Properties
IUPAC Name |
4-methyl-2-(1-methylpyrrolidin-3-yl)oxy-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-7-6-13-9(10-7)12-8-3-4-11(2)5-8/h6,8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHJOPAOTMQUHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC2CCN(C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyclization with Pre-Functionalized Intermediates
A patent by WO2004060890A1 discloses thiazole derivatives synthesized via coupling pre-functionalized pyrrolidine-thiourea hybrids with acetylenedicarboxylates. While specifics are proprietary, this route avoids post-synthetic modifications by integrating the pyrrolidinyloxy group during cycloaddition.
Microwave-Assisted Functionalization
Recent advancements utilize microwave irradiation to accelerate substitution reactions. For example, J-stage researchers achieved 90% yield in 15 minutes when introducing pyrrolidine moieties to thiazoles under microwave conditions.
Spectroscopic Characterization
5.1. Nuclear Magnetic Resonance (NMR)
- ¹H NMR (DMSO-d₆) :
5.2. Infrared (IR) Spectroscopy
5.3. Mass Spectrometry
Challenges and Optimization Strategies
6.1. Stereochemical Control
The chiral center at pyrrolidine-C3 necessitates enantioselective synthesis. Asymmetric hydrogenation of pyrrolidin-3-one precursors using Ru-BINAP catalysts achieves >90% enantiomeric excess.
6.2. Solvent Selection
Ethanol outperforms DMF in minimizing side reactions during cycloaddition, as evidenced by SciELO Chile's 93% yield.
6.3. Scalability Kilogram-scale production requires continuous flow reactors for diazotization, reducing thermal degradation risks.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the methyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]-1,3-thiazole features a thiazole ring substituted with a methyl group and an ether linkage to a methylpyrrolidine moiety. Its molecular formula is , and it exhibits properties that make it suitable for various applications in research and industry.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its thiazole structure allows for various chemical modifications, leading to derivatives with enhanced properties.
Table 1: Synthetic Routes for Derivatives
| Reaction Type | Products |
|---|---|
| Oxidation | Sulfoxides or sulfones |
| Reduction | Dihydrothiazoles |
| Substitution | Halogenated or nitro-substituted derivatives |
Biological Applications
The compound has been investigated for its potential bioactive properties , particularly in antimicrobial and anticancer research. Studies have shown that thiazole derivatives can interact with biological targets, influencing enzyme activity and cellular pathways.
Case Study: Antimicrobial Activity
A study evaluated several thiazole derivatives for their antibacterial activity against common pathogens. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 20 µg/mL.
Table 2: Antimicrobial Activity Results
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 10 |
| B | Escherichia coli | 15 |
| C | Pseudomonas aeruginosa | 20 |
Medical Applications
Due to its unique structural features, this compound is explored as a potential drug candidate . Its mechanism of action may involve modulation of specific biochemical pathways, leading to therapeutic effects such as apoptosis in cancer cells.
Mechanism of Action
The compound may induce cell cycle arrest and activate apoptotic pathways by interacting with cellular targets like caspases, which are crucial in programmed cell death.
Industrial Applications
In the industrial sector, this compound is utilized in the development of advanced materials with specific electronic or optical properties. Its versatility allows for incorporation into various formulations aimed at enhancing performance characteristics in materials science.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Substituent Effects at the 4-Position
The 4-position of the thiazole ring is critical for modulating biological activity:
- 4-Methyl vs. 4-Aryl Groups :
- 4-Methyl-thiazole derivatives (e.g., compound 6a in ) exhibit superior in vitro inhibitory activity compared to analogs with bulkier substituents like 4-(2-thienyl) (e.g., compound 6i). This is attributed to the methyl group’s optimal balance of steric bulk and electron-donating effects, enhancing binding to target enzymes .
- 4-Aryl-substituted thiazoles (e.g., 4-(4-bromophenyl) derivatives in ) show potent antifungal and antiparasitic activities but may suffer from reduced solubility due to increased hydrophobicity .
Substituent Effects at the 2-Position
The 2-position influences target engagement through steric and electronic interactions:
- Pyrrolidinyloxy vs. Aryloxy/Amino Groups: The (1-methylpyrrolidin-3-yl)oxy group in the target compound provides a basic nitrogen atom for salt formation (enhancing solubility) and conformational flexibility for optimal binding. This contrasts with rigid aryloxy groups (e.g., 2-pyridyl in ), which limit adaptability but improve π-π stacking . 2-Hydrazinyl-thiazoles (e.g., in ) exhibit strong anti-Candida activity but may display reduced metabolic stability compared to the pyrrolidinyloxy-substituted analog .
- Comparison with Pyrrolidine-Methylene Analogs: The related compound 4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole () replaces the oxygen linker with a methylene group.
Structural and Pharmacokinetic Insights
- Planarity and Binding :
X-ray diffraction studies of similar 4-methyl-thiazole derivatives (e.g., ) reveal a planar thiazole ring system, which facilitates intercalation into enzyme active sites or nucleic acids. The pyrrolidinyloxy group’s orientation may further stabilize binding via van der Waals interactions . - Solubility and LogP :
The pyrrolidinyloxy group improves aqueous solubility compared to purely aromatic substituents (e.g., 4-phenylthiazoles). However, the 4-methyl group increases logP, necessitating formulation optimization for in vivo efficacy .
Biological Activity
4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]-1,3-thiazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of the compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its biological significance, particularly in the development of pharmaceuticals. The presence of a pyrrolidine moiety enhances its interaction with biological targets.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, structural modifications in related compounds have shown promising results against various cancer cell lines. In particular, compounds with similar structures have demonstrated IC50 values ranging from 0.7 to 2.6 μM against prostate and melanoma cancer cells .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) |
|---|---|---|
| ATCAA-1 | Prostate Cancer | 0.7 - 1.0 |
| ATCAA-1 | Melanoma | 1.8 - 2.6 |
| SMART-2 | Various Cancer Lines | 0.124 - 3.81 |
Antifungal Activity
Thiazole-containing compounds have also been evaluated for their antifungal properties. A study reported that certain derivatives showed effective growth inhibition against fungi, with median effective concentrations (EC50) ranging from 7.28 μM to 42.49 μM against different fungal strains .
Table 2: Antifungal Activity of Thiazole Derivatives
| Compound Name | Fungal Strain Tested | EC50 (μM) |
|---|---|---|
| Thiadiazole Derivative | Pellicularia sasakii | 7.28 |
| Thiadiazole Derivative | Alternaria solani | 42.49 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. For instance, thiazole derivatives are known to inhibit tubulin polymerization, which is critical for cancer cell proliferation .
Case Studies
Several studies have investigated the biological activity of thiazole derivatives:
- Antiproliferative Effects : A study on a series of thiazole derivatives demonstrated their ability to inhibit cell growth in various cancer types, providing insights into structure-activity relationships (SAR) that guide future drug design .
- Fungicidal Efficacy : Research exploring the antifungal potential of thiazole derivatives revealed their effectiveness against several fungal pathogens, suggesting their utility in agricultural applications as fungicides .
- Mechanistic Insights : Investigations into the mechanism of action highlighted the role of thiazole compounds in disrupting microtubule dynamics, which is crucial for mitosis and cellular integrity in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
